molecular formula C5H3NO4S B6274208 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid CAS No. 5374-29-8

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Cat. No.: B6274208
CAS No.: 5374-29-8
M. Wt: 173.1
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Description

This compound, 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid (CAS: 5374-29-8), is a key chemical building block in medicinal chemistry research, particularly in the synthesis of novel antibacterial agents . Its core structure is based on the thiazolidine-2,4-dione pharmacophore, which is known for a wide spectrum of biological activities . Recent scientific studies have utilized this specific compound as a precursor to synthesize a series of new derivatives that were evaluated for their activity against reference strains of bacteria . The research highlights its significant value in developing compounds with efficacy primarily against Gram-positive bacterial strains . Some of the resulting derivatives demonstrated potent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 3.91 mg/L, an activity that was similar to or higher than commonly used reference drugs like oxacillin and cefuroxime . The structure allows for further functionalization, making it a versatile intermediate for constructing more complex molecules aimed at exploring new therapeutic options against drug-resistant bacteria . This product is provided For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

CAS No.

5374-29-8

Molecular Formula

C5H3NO4S

Molecular Weight

173.1

Purity

95

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Formation

A foundational step in synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid derivatives involves converting the parent carboxylic acid into its corresponding acid chloride. This is typically achieved using thionyl chloride (SOCl₂) in anhydrous 1,4-dioxane. The reaction proceeds under reflux conditions, yielding (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with high purity. For example, treatment of 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid with SOCl₂ at 60–70°C for 4–6 hours produces the acid chloride intermediate in ~90% yield.

Table 1: Reaction Conditions for Acid Chloride Synthesis

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)
2-(2,4-Dioxothiazolidin-5-ylidene)acetic acidSOCl₂1,4-Dioxane60–70°C4–690

Condensation with Hydroxybenzaldehydes

The acid chloride intermediate is subsequently reacted with hydroxybenzaldehydes (e.g., salicylaldehyde, 4-hydroxybenzaldehyde) in the presence of pyridine as a catalyst. This step forms formylphenyl (2,4-dioxothiazolidin-5-yl/ylidene) acetates, which are critical precursors for further functionalization. The reaction is typically conducted under reflux in anhydrous ethanol, with yields ranging from 61% to 95% depending on the aldehyde substituent.

Table 2: Yields of Formylphenyl Acetate Derivatives

Hydroxybenzaldehyde SubstituentProduct CodeYield (%)Melting Point (°C)
Salicylaldehyde587244–245
4-Hydroxybenzaldehyde795198–200
Vanillin1161196–198

Hydrazone and Thiosemicarbazone Formation

Further diversification involves condensing formylphenyl acetates with hydrazides or thiosemicarbazides. For instance, refluxing 3-chlorobenzhydrazide with formylphenyl acetates in ethanol produces hydrazone derivatives (e.g., compound 12 ) in 83–95% yield. Similarly, reactions with 4-substituted thiosemicarbazides yield thiosemicarbazone hybrids (e.g., compound 22 ), which exhibit enhanced biological activity.

Table 3: Optimization of Hydrazone Synthesis

SubstrateReflux Time (h)SolventYield (%)
3-Chlorobenzhydrazide0.25–0.5Ethanol87–95
2,4-Dichlorobenzhydrazide1.5Ethanol61–83

Industrial Scalability Challenges

Continuous Flow Synthesis

While industrial-scale production methods for this compound remain underexplored, principles from large-scale organic synthesis suggest that continuous flow reactors could enhance efficiency. Such systems minimize side reactions and improve heat transfer, critical for exothermic steps like acid chloride formation.

Purification and Characterization

Crystallization Techniques

Final compounds are typically purified via crystallization from butanol or acetic acid, achieving >98% purity as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Melting points for derivatives range from 196°C to 245°C, consistent with rigid, conjugated structures.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies propose microwave irradiation as a means to accelerate condensation steps. Preliminary data indicate that reaction times for hydrazone formation could be reduced from 1.5 hours to under 30 minutes without compromising yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a thiazolidine ring structure and two carbonyl groups, which contribute to its reactivity and biological activity. Its molecular formula is C6H6N2O4SC_6H_6N_2O_4S, and it exhibits properties that make it suitable for various applications.

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid exhibits significant antimicrobial properties. A study conducted by Kumar et al. (2021) evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed inhibitory effects at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry (2020) reported that the compound reduced inflammation markers in animal models of arthritis. The reduction in cytokines such as IL-6 and TNF-alpha was notable, suggesting potential therapeutic use in chronic inflammatory conditions.

Agricultural Applications

Pesticide Development

The compound has been explored for its potential as a pesticide due to its bioactive properties. Research by Singh et al. (2022) highlighted its effectiveness against common agricultural pests like aphids and whiteflies. Field trials showed a reduction in pest populations by up to 70% when applied at recommended dosages.

Pest TypeEfficacy (%) at Recommended Dosage
Aphids70
Whiteflies65
Spider Mites60

Plant Growth Promotion

Additionally, studies have indicated that the compound can enhance plant growth. In vitro experiments revealed that treating seeds with this compound resulted in increased germination rates and biomass accumulation in crops like wheat and corn.

Material Science

Polymer Synthesis

In material science, this compound has been utilized in synthesizing polymers with enhanced properties. Research conducted by Lee et al. (2023) demonstrated that incorporating this thiazolidine derivative into polymer matrices improved thermal stability and mechanical strength.

PropertyControl PolymerPolymer with Additive
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

Case Study 1: Antimicrobial Applications

A clinical trial involving patients with skin infections treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups. The study emphasized its potential as an alternative to conventional antibiotics.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons demonstrated that crops treated with the compound not only yielded higher outputs but also showed resilience against common diseases, suggesting dual benefits of pest control and growth promotion.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial enzymes, disrupting their function and leading to antimicrobial activity. Additionally, its antioxidant properties may be due to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among TZD derivatives include:

  • Substituents on the thiazolidinone ring: 4-Chlorophenyl group: In [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid, the 4-chlorophenyl substituent enhances anti-Toxoplasma gondii activity, likely due to increased lipophilicity and target affinity . Benzylidene/pyridinylmethylidene groups: Derivatives like [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid and {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid exhibit improved antifungal activity, with the pyridinyl group showing superior inhibition against Candida species due to enhanced electron-withdrawing effects. Thioxo vs. dioxo groups: Replacing the 2-ketone with a thioxo group (e.g., in [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids) increases lipophilicity (log k = 1.45–1.82) and modulates antifungal potency .

Physicochemical Properties

Lipophilicity, measured via RP-HPLC, correlates with substituent hydrophobicity:

Compound log k Calculated log P Bioactivity
Target compound (2,4-dioxo core) 1.12 1.85 Antibacterial
2-Thioxo analog (pyridinylmethylidene) 1.82 2.34 Antifungal
4-Chlorophenyl derivative 1.45 2.10 Anti-T. gondii

Thioxo derivatives generally exhibit higher log k values than dioxo analogs, enhancing membrane permeability .

Biological Activity

2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid, also known by its CAS number 5374-29-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C5_5H3_3NO4_4S
  • Molecular Weight : 173.15 g/mol
  • Structure : The compound features a thiazolidine ring with two keto groups and an acetic acid moiety attached.

Synthesis

The synthesis of this compound can be achieved through various methods involving thiazolidine derivatives. Notably, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer).
  • IC50 Values : Studies indicate IC50 values as low as 2.97 µM for HepG2 cells, suggesting potent anticancer activity .

Antibacterial Activity

The compound has also shown promising antibacterial properties:

  • Gram-positive Bacteria : In vitro tests revealed effective inhibition of growth against several strains.
  • Mechanism : The antibacterial action is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

In addition to its cytotoxic effects, the compound acts as an enzyme inhibitor:

  • Tyrosinase Inhibition : It has been reported to inhibit mushroom tyrosinase with an IC50 value of 3.17 µM, outperforming standard inhibitors like kojic acid .

Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer potential of various thiazolidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in treated cancer cell lines compared to controls .

Cell LineIC50 (µM)Reference
HepG22.97 ± 0.39
MCF-7TBD

Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, the compound was screened against a panel of Gram-positive bacteria. The results highlighted its potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic: What are the key parameters for optimizing the synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid?

Synthesis optimization requires precise control of reaction temperature , solvent selection , and pH . For example, polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency, while temperatures between 60–80°C improve yield . Microwave-assisted synthesis can reduce reaction time and improve selectivity . Post-synthesis, purification via recrystallization (using DMF:water mixtures) ensures high purity .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) is essential for confirming the thiazolidine ring and acetic acid moiety, with characteristic peaks at δ 3.5–4.0 ppm (CH₂ of acetic acid) and δ 7.2–7.8 ppm (aromatic protons) . High-Performance Liquid Chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) resolves impurities, while mass spectrometry (MS) confirms molecular weight (e.g., m/z 256.326 for derivatives) .

Basic: What preliminary biological activities have been reported for this compound?

Thiazolidinedione derivatives exhibit insulin-sensitizing properties via PPAR-γ activation, making them candidates for diabetes research . Antimicrobial assays against Haemophilus spp. show MIC values of 8–32 µg/mL, linked to thiazolidine-thiosemicarbazone hybrids . Anticancer activity (IC₅₀ ~20 µM) is observed in derivatives with indole substituents, likely due to apoptosis induction .

Advanced: How do reaction intermediates influence the synthesis of derivatives with modified bioactivity?

Intermediate hydrazinylidene groups (formed via Schiff base reactions) enable functionalization with aromatic aldehydes, enhancing antibacterial potency . For example, introducing a 4-fluorophenoxy group increases lipophilicity, improving cell membrane penetration . Kinetic studies using stopped-flow spectroscopy can monitor intermediate stability under varying pH .

Advanced: What structural modifications enhance the compound’s selectivity for biological targets?

  • Substitution at C5 : Benzylidene or chlorophenyl groups improve PPAR-γ binding affinity by 30% compared to unsubstituted analogs .
  • Thioxo vs. dioxo groups : Replacing the 2,4-dioxo moiety with thioxo increases antibacterial activity (MIC reduction from 32 to 8 µg/mL) due to enhanced sulfur-mediated redox interactions .
  • Acetic acid side chain : Esterification (e.g., methyl esters) reduces cytotoxicity while retaining activity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions . For example:

  • Biofilm vs. planktonic cells : Derivatives show 4-fold lower activity against biofilms due to extracellular matrix barriers .
  • Solubility issues : Poor aqueous solubility (logP >3) may underreport IC₅₀ values; use DMSO carriers ≤0.1% to avoid solvent toxicity .
    Validate results using orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting) .

Advanced: What challenges arise in ensuring compound purity, and how are they addressed?

Byproduct formation (e.g., dimerization during thiazolidine ring closure) is mitigated by inert atmospheres (N₂/Ar) and low-temperature stirring . Chiral impurities in Z/E isomers are resolved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) . Purity ≥95% is confirmed by integrating NMR and MS spectral data .

Advanced: What scalable synthesis methods are suitable for producing gram-scale quantities?

Continuous flow reactors reduce batch variability, achieving 85% yield at 100 mL/min flow rate . Automated platforms with inline PAT (Process Analytical Technology) monitor reaction progress in real-time using FTIR . For purification, centrifugal partition chromatography (CPC) separates isomers with >98% recovery .

Advanced: How do degradation products form under varying storage conditions?

  • Hydrolysis : The acetic acid side chain degrades in aqueous buffers (pH >7), forming 2,4-dioxothiazolidine fragments .
  • Photooxidation : Exposure to UV light generates sulfoxide byproducts, detectable via LC-MS .
    Store lyophilized samples at -20°C under argon to extend stability >12 months .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) identifies PPAR-γ binding poses, with docking scores <-9.0 kcal/mol indicating strong affinity . MD simulations (GROMACS) reveal that the thiazolidine ring stabilizes hydrogen bonds with Tyr473 (RMSD <2 Å over 100 ns) . QSAR models using MOE descriptors link logP values (<3.5) to reduced hepatotoxicity .

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